1,8-Octanediamine, N,N'-bis(3-nitro-9-acridinyl)-
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Overview
Description
1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- is a complex organic compound that belongs to the class of diamines. This compound is characterized by the presence of two acridine moieties substituted with nitro groups at the 3-position, connected via an octanediamine linker. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- typically involves the following steps:
Nitration of Acridine: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3-position.
Formation of Acridine Derivative: The nitrated acridine is then reacted with 1,8-octanediamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Reduction Products: 1,8-Octanediamine, N,N’-bis(3-amino-9-acridinyl)-
Substitution Products: Various substituted acridine derivatives depending on the reagents used.
Scientific Research Applications
1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- involves its interaction with molecular targets such as DNA and proteins. The nitro groups and acridine moieties play a crucial role in binding to these targets, leading to various biological effects. The compound may intercalate into DNA, disrupting its structure and function, which can result in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Octanediamine, N,N’-bis(4-ethoxy-9-acridinyl)
- N,N’-Dimethyl-1,8-octanediamine
- 1,8-Diaminooctane
Uniqueness
1,8-Octanediamine, N,N’-bis(3-nitro-9-acridinyl)- is unique due to the presence of nitro groups at the 3-position of the acridine moieties. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds.
Properties
CAS No. |
64955-62-0 |
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Molecular Formula |
C34H32N6O4 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
N,N'-bis(3-nitroacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C34H32N6O4/c41-39(42)23-15-17-27-31(21-23)37-29-13-7-5-11-25(29)33(27)35-19-9-3-1-2-4-10-20-36-34-26-12-6-8-14-30(26)38-32-22-24(40(43)44)16-18-28(32)34/h5-8,11-18,21-22H,1-4,9-10,19-20H2,(H,35,37)(H,36,38) |
InChI Key |
JHKKUZHIOIWYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NCCCCCCCCNC4=C5C=CC(=CC5=NC6=CC=CC=C64)[N+](=O)[O-] |
Origin of Product |
United States |
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